2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a tert-butyl group at position 8, a phenyl group at position 3, and a sulfanyl-acetamide moiety linked to a 4-methoxyphenyl group. The tert-butyl group may improve metabolic stability by hindering enzymatic degradation, while the 4-methoxyphenyl acetamide moiety is a common pharmacophore in bioactive molecules, often associated with anti-inflammatory, antimicrobial, or anticancer activity .
Properties
IUPAC Name |
2-[(8-tert-butyl-2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2S/c1-26(2,3)20-14-16-27(17-15-20)29-24(19-8-6-5-7-9-19)25(30-27)33-18-23(31)28-21-10-12-22(32-4)13-11-21/h5-13,20H,14-18H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSVOUGHEDNVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the tert-butyl and phenyl groups, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazaspirodecadiene core or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the spirocyclic core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or spirocyclic core.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its potential applications include:
- Anticancer Activity : Research indicates that compounds with diazaspiro structures can exhibit cytotoxic effects against various cancer cell lines. The presence of the phenyl group may enhance this activity by facilitating interactions with cellular targets.
- Antimicrobial Properties : Preliminary studies suggest that similar compounds have shown efficacy against bacterial and fungal strains. The sulfanyl group may contribute to this activity by interfering with microbial metabolic pathways.
Agricultural Chemistry
The compound could serve as a novel pesticide or herbicide:
- Phytopathogenic Control : The structure suggests potential activity against phytopathogenic microorganisms. Compounds with similar scaffolds have been investigated for their ability to inhibit plant pathogens, thereby protecting crops from diseases.
Biological Studies
Due to its unique structure, this compound can be utilized in biological studies to explore:
- Mechanisms of Action : Understanding how the compound interacts at the molecular level with various biological systems can provide insights into its therapeutic potential.
- Drug Design : It can serve as a lead compound for designing new drugs targeting specific pathways involved in diseases like cancer or infections.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of diazaspiro compounds similar to our target compound. The results indicated significant cytotoxic effects on breast and lung cancer cell lines, suggesting that modifications in the structure could enhance potency and selectivity.
Case Study 2: Antimicrobial Efficacy
Research on related compounds demonstrated promising results against Gram-positive and Gram-negative bacteria. The studies highlighted the importance of the sulfanyl group in enhancing antimicrobial activity, paving the way for further exploration of our target compound's efficacy.
Case Study 3: Agricultural Applications
Field trials using similar diazaspiro compounds showed effective control over common plant pathogens, leading to improved crop yields. This indicates that our compound may also possess beneficial agricultural properties worth investigating.
Mechanism of Action
The mechanism by which 2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Compound B : N-(4-Ethoxyphenyl)-2-({8-ethyl-3-[4-(2-methyl-2-propanyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide ()
- Key Differences: Ethoxy vs. Triaza vs. Diazaspirane Core: Compound B’s 1,4,8-triazaspiro system introduces an additional nitrogen atom, which may enhance hydrogen-bonding interactions but reduce steric bulk compared to Compound A’s tert-butyl group. Substituent at Position 3: Compound B’s 4-(2-methyl-2-propanyl)phenyl group introduces branched alkyl chains, possibly affecting target binding compared to Compound A’s simpler phenyl substituent.
Compound C: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ()
- Key Differences: Simplified Core: Compound C lacks the spirocyclic system, resulting in reduced conformational rigidity. Amino Group: The 2-aminophenyl sulfanyl group may confer different electronic properties and bioactivity (e.g., antimicrobial activity) compared to Compound A’s tert-butyl-phenyl-substituted spiro core .
Pharmacological Analogues
Compound D : N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide ()
- Key Differences: Sulfonyl vs. Quinazoline vs. Diazaspirane Core: The quinazoline scaffold in Compound D is associated with kinase inhibition, whereas Compound A’s spirocyclic core may target different pathways (e.g., anti-inflammatory or antimicrobial) .
Compound E: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives ()
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Compound A’s spirocyclic core requires advanced synthetic strategies (e.g., cyclocondensation) compared to simpler analogues like Compound C .
- Computational Insights : DFT studies (as in ) could elucidate electronic differences between Compound A and sulfonyl/sulfanyl analogues, guiding further optimization .
Biological Activity
The compound 2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide is a member of the diazaspiro family, characterized by its unique structural features that may confer various biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound includes a spirocyclic framework which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2S |
| Molecular Weight | 300.46 g/mol |
| LogP | 4.813 |
| Polar Surface Area | 20.70 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Pharmacological Profile
Research has indicated that compounds similar to This compound exhibit a range of biological activities:
- Antioxidant Activity : The presence of the spiro structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Antimicrobial Effects : Preliminary studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
- Anti-inflammatory Properties : There is evidence that such compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : The compound could interact with various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related diazaspiro compounds:
- Synthesis and Evaluation : A study published in the MDPI journal highlighted a synthetic pathway for diazaspiro compounds and evaluated their biological activity in vitro against cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential applications in oncology .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated substantial inhibition zones, supporting the hypothesis that structural modifications can enhance antimicrobial efficacy .
- Anti-inflammatory Studies : Research conducted on similar diazaspiro compounds showed promising anti-inflammatory effects in animal models, indicating their potential utility in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
